(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzylidene group substituted with two methyl groups at the 2 and 4 positions, and a thiazolone core with a sulfanyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the disruption of metabolic processes and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: Characterized by the presence of a benzylidene group and a thiazolone core.
This compound: Similar structure but with different substituents on the benzylidene group.
This compound: Contains a thiazole ring with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and benzylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by its unique structural features, which include a thiazole ring and a sulfur atom that contribute to its biological efficacy.
The molecular formula of this compound is C₁₃H₁₃NOS₂, with a molecular weight of 265.37 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have been reported to inhibit various cancer cell lines through mechanisms such as kinase inhibition. A study evaluating thiazole derivatives indicated that many compounds demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with some achieving IC₅₀ values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Inhibition of JAK2 and EGFR |
2-(Cyclopentylamino)thiazol-4(5H)-one | HepG-2 | 0.07 | Inhibition of 11β-HSD1 |
3-(4-bromophenyl)thiazol-4(5H)-one | MCF-7 | TBD | Various kinase inhibition |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A study found that compounds containing thiazole exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 31.25 µg/ml against Candida species and other pathogens .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
This compound | E. coli ATCC 25922 | TBD |
Compound 4f | C. glabrata ATCC 24433 | 31.25 |
Compound 4b | K. pneumoniae NCTC 9633 | 62.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer progression.
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activities that may contribute to their anticancer effects.
- Enzyme Inhibition : The compound has potential as an inhibitor of enzymes like 11β-HSD1, which is implicated in metabolic disorders .
Case Studies
Several studies have highlighted the promising biological activities of thiazole derivatives:
- Study on Anticancer Activity : A recent investigation into novel thiazole derivatives revealed that modifications in the thiazole structure could enhance anticancer potency by targeting specific signaling pathways associated with tumor growth .
- Antimicrobial Evaluation : Research focusing on the antimicrobial properties of thiazoles demonstrated significant efficacy against a range of pathogens, suggesting their potential as therapeutic agents in infectious diseases .
Properties
IUPAC Name |
(5Z)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZWQJWDBXJSC-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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